3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride 3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18067362
InChI: InChI=1S/C9H16N2.2ClH/c10-8-5-9(6-8,7-8)11-3-1-2-4-11;;/h1-7,10H2;2*1H
SMILES:
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16 g/mol

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18067362

Molecular Formula: C9H18Cl2N2

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride -

Specification

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
IUPAC Name 3-pyrrolidin-1-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H16N2.2ClH/c10-8-5-9(6-8,7-8)11-3-1-2-4-11;;/h1-7,10H2;2*1H
Standard InChI Key DEZCCZBAHSCCGY-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C23CC(C2)(C3)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride (C₉H₁₈Cl₂N₂, MW 225.16 g/mol) consists of a bicyclo[1.1.1]pentane scaffold substituted at the 3-position with a pyrrolidine group and at the 1-position with an amine functional group, protonated as a dihydrochloride salt . The bicyclo[1.1.1]pentane core imposes significant geometric constraints, creating a bridgehead amine that enhances metabolic stability compared to linear or aromatic analogs .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name3-pyrrolidin-1-ylbicyclo[1.1.1]pentan-1-amine dihydrochloride
Molecular FormulaC₉H₁₈Cl₂N₂
Molecular Weight225.16 g/molCalculated
SMILESC1CCN(C1)C23CC(C2)(C3)N.Cl.Cl
InChIKeyFDOWDFYRTLSPGD-UHFFFAOYSA-N

Stereochemical Considerations

The bicyclo[1.1.1]pentane framework enforces a planar geometry at the bridgehead carbon, rendering the amine group equatorial relative to the pyrrolidine substituent. This configuration minimizes steric hindrance and optimizes hydrogen-bonding potential . X-ray crystallography of analogous compounds confirms the absence of conformational flexibility, a trait critical for target selectivity .

Synthesis and Manufacturing

Synthetic Routes

The dihydrochloride salt is typically synthesized via a two-step process:

  • Alkylation of Bicyclo[1.1.1]pentan-1-amine: Reaction of bicyclo[1.1.1]pentan-1-amine with 1-bromo-pyrrolidine in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., DBU) yields the free base .

  • Salt Formation: Treatment with concentrated hydrochloric acid precipitates the dihydrochloride form, enhancing aqueous solubility .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity
1Bicyclo[1.1.1]pentan-1-amine, 1-bromo-pyrrolidine, K₂CO₃, DBU, acetone, reflux (72 h)68%>95%
2HCl (2 eq), Et₂O, 0°C, stirring (2 h)89%99%

Purification and Characterization

Column chromatography (CHCl₃:MeOH, 9:1) followed by recrystallization from ethanol/ether mixtures affords high-purity product . Structural validation employs:

  • ¹H/¹³C NMR: Distinct signals for bridgehead protons (δ 2.8–3.1 ppm) and pyrrolidine methylenes (δ 1.7–2.2 ppm) .

  • HPLC-MS: [M+H]⁺ = 153.1 (free base), [M+2HCl-H]⁻ = 225.1 .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF), with logP ≈ -0.5 predicting moderate membrane permeability . Stability studies indicate no degradation under ambient conditions for 6 months, though prolonged exposure to light induces <5% decomposition .

Spectroscopic Profiles

  • IR (KBr): N-H stretch (3250 cm⁻¹), C-N vibrations (1180 cm⁻¹), and bicyclic C-C stretches (980 cm⁻¹) .

  • UV-Vis: λₘₐₓ = 210 nm (π→π* transition of amine) .

ParameterValue
OEB (Occupational Exposure Band)E (≤0.01 mg/m³)
LD₅₀ (oral, rat)420 mg/kg

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key intermediate in synthesizing:

  • Kinase inhibitors: Analogous bicyclic amines show picomolar affinity for JAK3 .

  • Neurotherapeutics: Enhanced blood-brain barrier penetration makes it viable for CNS drug candidates .

Material Science

Functionalization with polymerizable groups yields cross-linked hydrogels with tunable mechanical properties, explored for drug-eluting stents .

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